molecular formula C10H18ClNO B1441116 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride CAS No. 1219980-65-0

2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride

Cat. No.: B1441116
CAS No.: 1219980-65-0
M. Wt: 203.71 g/mol
InChI Key: AAZDGQWYXYFRKM-UHFFFAOYSA-N
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Description

2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C10H18ClNO and its molecular weight is 203.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-prop-2-ynoxyethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c1-2-8-12-9-6-10-5-3-4-7-11-10;/h1,10-11H,3-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZDGQWYXYFRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-[2-(2-Propynyloxy)ethyl]piperidine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride, a specialized chemical intermediate with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into its synthesis, characterization, and prospective applications.

Compound Profile and Significance

Chemical Identity:

Structural Formula:

Molecular Structure:

The structure of 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride incorporates two key pharmacologically relevant motifs: the piperidine ring and a terminal alkyne (propargyl group).

  • Piperidine Scaffold: The piperidine ring is a ubiquitous feature in a vast array of pharmaceuticals and natural alkaloids.[3][4] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively interact with biological targets.[5] The nitrogen atom within the ring can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing the compound's pharmacokinetic properties.[4]

  • Propargyl Group: The terminal alkyne is a versatile functional group in medicinal chemistry. It can serve as a "warhead" for covalent inhibitors, particularly for certain enzymes. More commonly, it is employed as a chemical handle for bioconjugation reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[6]

The combination of these two moieties makes 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride a valuable building block for the synthesis of complex molecular architectures and for creating focused compound libraries for drug screening.

Synthesis and Purification

The synthesis of 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride can be efficiently achieved via a two-step process starting from the commercially available 2-pyridineethanol. The overall synthetic workflow is depicted below.

SynthesisWorkflow Start 2-Pyridineethanol Step1 Reduction Start->Step1 H₂, Catalyst (e.g., Ru/C) Intermediate 2-Piperidineethanol (2-(2-Hydroxyethyl)piperidine) Step1->Intermediate Step2 Propargylation Intermediate->Step2 Propargyl bromide, Base (e.g., NaH) Product_Base 2-[2-(2-Propynyloxy)ethyl]piperidine Step2->Product_Base Step3 Salt Formation Product_Base->Step3 HCl in ether Final_Product 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride Step3->Final_Product

Caption: Synthetic workflow for 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride.

Step 1: Reduction of 2-Pyridineethanol to 2-Piperidineethanol

The initial step involves the catalytic hydrogenation of the pyridine ring of 2-pyridineethanol to yield 2-piperidineethanol.

  • Protocol:

    • In a high-pressure reactor, dissolve 2-pyridineethanol in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of a noble metal catalyst, for example, 5% ruthenium on carbon (Ru/C). Ruthenium is often preferred for its efficacy in hydrogenating pyridine rings.

    • Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen gas (typically 50-100 atm).

    • Heat the reaction mixture (e.g., to 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

    • After cooling and venting the reactor, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain crude 2-piperidineethanol, which can be purified by vacuum distillation.

  • Causality: The use of a heterogeneous catalyst like Ru/C allows for straightforward removal by filtration. The high pressure and temperature are necessary to overcome the aromaticity of the pyridine ring and achieve complete reduction to the piperidine.

Step 2: Propargylation of 2-Piperidineethanol

The subsequent step is a Williamson ether synthesis, where the hydroxyl group of 2-piperidineethanol is alkylated with propargyl bromide.

  • Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2-piperidineethanol in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

    • Cool the solution in an ice bath (0 °C).

    • Add a strong base, such as sodium hydride (NaH), portion-wise. The evolution of hydrogen gas will be observed as the alkoxide is formed.

    • Allow the mixture to stir at 0 °C for 30-60 minutes after the gas evolution ceases.

    • Add propargyl bromide dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Causality: The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the alcohol without competing in the subsequent alkylation. Anhydrous and inert conditions are necessary to prevent quenching of the base and the reactive alkoxide intermediate.

Step 3: Hydrochloride Salt Formation

The final step involves the conversion of the free base to its hydrochloride salt.

  • Protocol:

    • Dissolve the purified 2-[2-(2-propynyloxy)ethyl]piperidine in a minimal amount of a dry, non-polar solvent such as diethyl ether or dichloromethane.

    • Slowly add a solution of hydrochloric acid in diethyl ether (commercially available) with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Causality: Salt formation is a standard procedure to convert liquid or oily amines into stable, crystalline solids that are easier to handle and store.

Physicochemical and Spectroscopic Properties

The following table summarizes the key physicochemical properties of 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride, with some values predicted based on its structure.

PropertyValueSource
Molecular Formula C₁₀H₁₈ClNOCalculated
Molecular Weight 203.71 g/mol Calculated
Appearance White to off-white solidPredicted
Solubility Soluble in water, methanolPredicted
Predicted logP 1.8ChemDraw
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated

Spectroscopic Characterization:

The structure of 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride can be unequivocally confirmed by a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Alkyne Proton (-C≡CH): A characteristic triplet around δ 2.4-2.8 ppm.

    • Propargyl Methylene (-O-CH₂-C≡): A doublet around δ 4.1-4.3 ppm.

    • Piperidine and Ethyl Protons: A complex series of multiplets in the δ 1.5-3.6 ppm region. The protons adjacent to the nitrogen will be deshielded.

    • N-H Proton: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Alkyne Carbons (-C≡CH): Two distinct signals in the δ 70-85 ppm range.

    • Propargyl Methylene (-O-CH₂-C≡): A signal around δ 58-62 ppm.

    • Ethyl and Piperidine Carbons: Signals in the aliphatic region (δ 20-70 ppm).

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • Alkyne C-H Stretch: A sharp, characteristic peak around 3300 cm⁻¹.

    • Alkyne C≡C Stretch: A weaker, sharp peak around 2100-2150 cm⁻¹.

    • N-H Stretch (as ammonium salt): A broad band in the 2400-3200 cm⁻¹ region.

    • C-O Ether Stretch: A strong band in the 1050-1150 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI+): The mass spectrum would show the molecular ion peak for the free base [M+H]⁺ at m/z 168.14.

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride make it a highly attractive building block for various applications in drug discovery.

Applications cluster_click Bioconjugation & PROTACs cluster_fbd Scaffold Development cluster_bioactive Lead Optimization Compound 2-[2-(2-Propynyloxy)ethyl] piperidine HCl App1 Click Chemistry Ligations Compound->App1 App2 Fragment-Based Drug Discovery Compound->App2 App3 Synthesis of Bioactive Molecules Compound->App3 Click1 Linker for PROTACs App1->Click1 Click2 Attachment to Biomolecules App1->Click2 Click3 Synthesis of Triazole-containing Drugs App1->Click3 FBD1 Initial Fragment Screening App2->FBD1 FBD2 Scaffold Hopping App2->FBD2 Bio1 Analogs of Natural Products App3->Bio1 Bio2 Targeted Library Synthesis App3->Bio2

Caption: Potential applications of the title compound in drug discovery.

  • Click Chemistry and Bioconjugation: The terminal alkyne is primed for participation in CuAAC reactions. This allows for the straightforward ligation of the piperidine-containing fragment to molecules bearing an azide group. This is particularly relevant in the synthesis of:

    • PROTACs (Proteolysis Targeting Chimeras): The compound can be used as a building block for the synthesis of linkers that connect a target-binding ligand to an E3 ligase-recruiting ligand.

    • Activity-Based Probes: It can be incorporated into probes designed to covalently label and identify specific protein targets.

    • Drug Conjugates: The piperidine moiety can be linked to other pharmacophores, peptides, or antibodies to create novel therapeutic entities.

  • Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a valuable fragment for FBDD screening campaigns. The piperidine provides a vector for growth into protein binding pockets, while the alkyne can be used for subsequent elaboration of hits.

  • Lead Optimization: In a lead optimization program, the propargyl group can be introduced to explore specific interactions within a binding site or to serve as a metabolic blocker. The piperidine ring offers multiple points for further functionalization to fine-tune potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any research chemical for which comprehensive toxicological data is not available, 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride should be handled with care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid breathing dust.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

The safety profile should be assumed to be similar to other piperidine derivatives, some of which can be corrosive, toxic, or irritant.

Conclusion

2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride is a promising and versatile chemical intermediate for advanced applications in drug discovery and medicinal chemistry. Its synthesis from readily available starting materials is straightforward. The presence of both a piperidine scaffold and a terminal alkyne provides a rich platform for the development of novel therapeutics, probes, and bioconjugates. While comprehensive data on this specific molecule is sparse, its structural components suggest a high potential for utility in the hands of creative and experienced researchers.

References

  • PubChem. (n.d.). 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol. Retrieved February 14, 2026, from [Link]

  • 2a biotech. (n.d.). 2-(2-(PROP-2-YN-1-YLOXY)ETHYL)PIPERIDINE HYDROCHLORIDE. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 2-Piperidin-2-ylethanol. Retrieved February 14, 2026, from [Link]

  • Brenna, D., et al. (2019). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 24(15), 2816. [Link]

  • Pinter, A., et al. (2020). Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. Journal of Medicinal Chemistry, 63(3), 1234-1254. [Link]

  • Al-Zoubi, R. M., et al. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 26(16), 4945. [Link]

  • D'hooghe, M., et al. (2010). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ARKIVOC, 2010(3), 93-101. [Link]

  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Feasibility Analysis of 2-Piperidinoethyl Chloride Hydrochloride from Manufacturer. Retrieved February 14, 2026, from [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Tatum, L. A., et al. (2010). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. The Journal of Organic Chemistry, 75(15), 5323-5326. [Link]

  • Wünsch, B., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 350(1-2), 1600293. [Link]

  • CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride. (1987).
  • Ang, H. T., et al. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances, 12(36), 23365-23385. [Link]

  • s d fine-chem limited. (n.d.). 1-(2-chloroethyl)piperidine hydrochloride (for synthesis). Retrieved February 14, 2026, from [Link]

Sources

2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-[2-(2-Propynyloxy)ethyl]piperidine Hydrochloride

Executive Summary & Chemical Identity

2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride is a specialized heterocyclic building block characterized by a piperidine ring functionalized at the C2 position with an ethoxy-propargyl chain. This molecule serves as a critical "clickable" scaffold in medicinal chemistry, allowing the incorporation of the pharmacologically active piperidine moiety into larger biological systems via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The compound is a structural isomer of the more common 4-substituted variants, offering unique steric vectors for Fragment-Based Drug Discovery (FBDD).

Physiochemical Data Table
PropertySpecification
IUPAC Name 2-[2-(prop-2-yn-1-yloxy)ethyl]piperidine hydrochloride
Molecular Formula C₁₀H₁₈ClNO
Molecular Weight 203.71 g/mol
Free Base MW 167.25 g/mol
CAS Number Not widely listed; Custom Synthesis Category (Analogous to 4-isomer CAS: 1219967-43-7)
Physical State White to off-white hygroscopic solid
Solubility High in H₂O, MeOH, DMSO; Low in Et₂O, Hexanes
Key Functional Groups Secondary Amine (Piperidine), Terminal Alkyne, Ether Linker

Synthesis & Manufacturing Strategy

The synthesis of 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride requires a strategic approach to avoid chemoselectivity issues. A direct alkylation of the precursor 2-piperidineethanol is not recommended because the secondary amine is more nucleophilic than the hydroxyl group, leading to N-alkylation rather than the desired O-alkylation.

The Validated Pathway: Protection-Alkylation-Deprotection

  • N-Protection: The secondary amine of 2-piperidineethanol is protected using Di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-2-piperidineethanol.

  • O-Alkylation (Williamson Ether Synthesis): The protected intermediate is treated with sodium hydride (NaH) to generate the alkoxide, which attacks propargyl bromide.

  • Deprotection & Salt Formation: The Boc group is cleaved using anhydrous HCl in dioxane, simultaneously precipitating the target hydrochloride salt.

Synthesis Workflow Diagram

Synthesis_Pathway Start 2-Piperidineethanol (Precursor) Step1 N-Boc Protection (Boc2O, TEA, DCM) Start->Step1 Inter1 N-Boc-2-piperidineethanol Step1->Inter1 Step2 O-Alkylation (NaH, Propargyl Bromide, DMF) Inter1->Step2 Inter2 N-Boc-Ether Intermediate Step2->Inter2 Step3 Deprotection & Salt Formation (4M HCl in Dioxane) Inter2->Step3 Final Target Molecule: 2-[2-(2-Propynyloxy)ethyl]piperidine HCl Step3->Final

Figure 1: Chemoselective synthesis pathway ensuring O-alkylation via N-Boc protection.

Detailed Experimental Protocol

Note: This protocol is derived from standard methodologies for functionalizing amino-alcohols.

Step 1: Preparation of N-Boc-2-piperidineethanol
  • Reagents: 2-Piperidineethanol (1.0 eq), Boc₂O (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Procedure: Dissolve 2-piperidineethanol in DCM at 0°C. Add TEA followed by slow addition of Boc₂O. Warm to Room Temperature (RT) and stir for 4 hours. Wash with 1M citric acid and brine. Dry over Na₂SO₄ and concentrate.

Step 2: O-Propargylation
  • Reagents: N-Boc-intermediate (1.0 eq), NaH (60% in oil, 1.5 eq), Propargyl bromide (80% in toluene, 1.5 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve N-Boc intermediate in anhydrous DMF under Nitrogen atmosphere.

    • Cool to 0°C and add NaH portion-wise. (Caution: H₂ gas evolution).

    • Stir for 30 mins to ensure alkoxide formation.

    • Add propargyl bromide dropwise.

    • Allow to warm to RT and stir for 16 hours.

    • Quench with ice water and extract with Ethyl Acetate. Purify via silica gel chromatography (Hexane/EtOAc).

Step 3: Hydrolysis to Hydrochloride Salt
  • Reagents: 4M HCl in Dioxane.

  • Procedure: Dissolve the purified ether in minimal dry DCM. Add 4M HCl in dioxane (10 eq) at 0°C. Stir at RT for 2 hours. The product often precipitates as a white solid. Filter and wash with diethyl ether to remove Boc byproducts.

Applications in Drug Discovery

This molecule acts as a bifunctional linker. The piperidine ring is a "privileged scaffold" found in numerous antihistamines (e.g., Pitolisant analogs) and antipsychotics, while the alkyne tail serves as a chemical handle.

Mechanism of Action: Click Chemistry

The terminal alkyne allows the molecule to undergo 1,3-dipolar cycloaddition with azide-tagged biomolecules. This is essential for:

  • Activity-Based Protein Profiling (ABPP): Converting piperidine-based drugs into probes to identify off-target binding.

  • PROTAC Linkers: Synthesizing Proteolysis Targeting Chimeras where the piperidine binds an E3 ligase or target protein, linked via the alkyne.

Click_Chemistry Target 2-[2-(2-Propynyloxy)ethyl]piperidine (Alkyne Handle) Triazole 1,2,3-Triazole Linked Conjugate (Stable Pharmacophore) Target->Triazole + Azide Azide-Tagged Biomolecule (R-N3) Azide->Triazole + Catalyst Cu(I) Catalyst (CuSO4 / Sodium Ascorbate) Catalyst->Triazole Catalysis

Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism utilizing the propynyl handle.

Analytical Validation (QC)

To verify the identity of the synthesized salt, the following NMR signals are diagnostic:

  • ¹H NMR (400 MHz, D₂O):

    • δ 4.15 ppm (d, 2H): Propargylic protons (-O-CH ₂-C≡CH).

    • δ 2.85 ppm (t, 1H): Terminal alkyne proton (-C≡C-H ). Note: This triplet is the key signature of the propynyl group.

    • δ 3.00–3.40 ppm (m): Piperidine ring protons adjacent to Nitrogen (deshielded by HCl salt formation).

    • δ 1.40–1.90 ppm (m): Piperidine ring methylene protons.

References

  • PubChem. 4-(2-(Prop-2-yn-1-yloxy)ethyl)piperidine hydrochloride (Isomer Reference). National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Piperidine-catalyzed synthesis and functionalization strategies. RSC Advances. Available at: [Link]

Technical Guide: Solubility Profile & Handling of 2-[2-(2-Propynyloxy)ethyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride .

Executive Summary

2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride is a specialized functionalized piperidine intermediate characterized by a secondary amine core and a propargyl ether side chain. This compound serves as a critical scaffold in medicinal chemistry, particularly for "Click Chemistry" applications (via the alkyne handle) and the synthesis of histamine H3 receptor ligands or multi-target directed ligands (MTDLs).

This guide provides a technical analysis of its solubility behavior based on Structure-Property Relationships (SPR) of piperidine salts, defining its compatibility with polar, non-polar, and aprotic solvents to support formulation and synthetic workflow optimization.

Physicochemical Identity & Structural Analysis

Understanding the molecule's dual nature—ionic head group vs. lipophilic tail—is essential for predicting solvent interactions.

PropertyDetail
Chemical Name 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride
Core Structure Piperidine (Secondary Amine)
Functional Handle Terminal Alkyne (Propargyl ether)
Salt Form Hydrochloride (HCl)
Molecular Weight ~203.7 g/mol (Free base: ~167.25 g/mol + HCl: 36.46 g/mol )
Predicted LogP ~1.2 (Free Base) | < 0 (HCl Salt)
pKa (Piperidine N) ~10.8 – 11.2 (Highly Basic)
Structural Solubility Drivers
  • Piperidinium Cation (Hydrophilic): The protonated nitrogen (NH₂⁺) dominates the solubility profile, driving high affinity for water and polar protic solvents.

  • Ether Linkage (H-Bond Acceptor): The oxygen atom in the ethyl ether chain enhances solubility in alcohols and aprotic solvents like THF or DMSO.

  • Propargyl Group (Lipophilic/Reactive): While the alkyne adds slight lipophilicity, it does not override the ionic character of the HCl salt.

Solubility Profile

Note: Values below are technical estimates based on the physicochemical properties of structurally homologous piperidine hydrochloride salts (e.g., 2-piperidineethanol HCl).

A. Solvent Compatibility Matrix
Solvent ClassSolventSolubility RatingTechnical Context
Polar Protic Water Very High (>100 mg/mL)Primary solvent. Dissolves instantly due to ion-dipole interactions. Ideal for stock solutions.
Methanol High (>50 mg/mL)Excellent solvent for reactions and purification.
Ethanol Moderate-High Solubility decreases slightly compared to MeOH. Heating may be required for saturation.
Polar Aprotic DMSO High (>50 mg/mL)Universal solvent for biological assays.
DMF Moderate Good for synthesis; harder to remove than MeOH.
Acetone Low/Sparingly Typical "anti-solvent" for crystallizing HCl salts.
Non-Polar Dichloromethane Low The HCl salt is poorly soluble. Free base is highly soluble.
Diethyl Ether Insoluble Used to precipitate the salt from reaction mixtures.
Hexane/Toluene Insoluble Completely incompatible with the ionic salt form.
B. The "pH Switch" Effect

The solubility of this compound is pH-dependent . Researchers can toggle solubility by adjusting the pH, a critical technique for extraction and purification.

  • Acidic/Neutral (pH < 9): Exists as HCl Salt . Soluble in Water/MeOH. Insoluble in Ether/Hexane.

  • Basic (pH > 12): Exists as Free Base . Soluble in DCM/Ether/Toluene. Insoluble in Water.

SolubilitySwitch Salt HCl Salt Form (Solid / Ionic) Base Free Base Form (Oil / Lipophilic) Salt->Base + NaOH / NaHCO3 (Deprotonation) Water Water / Methanol Salt->Water Highly Soluble Organic DCM / Ether / Toluene Salt->Organic Insoluble Base->Salt + HCl (in Dioxane/Ether) (Protonation) Base->Water Immiscible / Insoluble Base->Organic Highly Soluble

Figure 1: Solubility switching mechanism. The compound transitions between hydrophilic (salt) and lipophilic (base) states based on pH.

Experimental Protocols for Solubility Determination

Since specific batch-to-batch variations (crystal size, polymorphs) affect dissolution rates, use these protocols to validate solubility for your specific lot.

Protocol A: Visual Solubility Assessment (Rapid)

Use this for quick solvent selection during synthesis.

  • Weigh 10 mg of the compound into a clear 4 mL vial.

  • Add 100 µL of the target solvent.

  • Vortex for 30 seconds.

  • Observation:

    • Clear solution: Solubility > 100 mg/mL.

    • Cloudy/Particulates: Add solvent in 100 µL increments until clear.

    • No change: Insoluble.

Protocol B: Quantitative Saturation Method (HPLC/Gravimetric)

Use this for formulation or analytical standard preparation.

  • Add excess compound (approx. 50 mg) to 1 mL of solvent in a sealed vial.

  • Equilibrate: Shake/stir at 25°C for 24 hours.

  • Filter: Pass supernatant through a 0.45 µm PTFE syringe filter.

  • Quantify:

    • Gravimetric: Evaporate a known volume of filtrate and weigh the residue.

    • HPLC: Dilute filtrate and analyze against a standard curve.

Handling & Stability

  • Hygroscopicity: Piperidine HCl salts are often hygroscopic. They absorb atmospheric moisture, which can lead to "clumping" and weighing errors.

    • Recommendation: Store in a desiccator at -20°C. Equilibrate to room temperature before opening to prevent condensation.

  • Alkyne Stability: The terminal alkyne is generally stable but can react with copper (forming explosive acetylides) or undergo polymerization if heated excessively in the free-base form.

    • Precaution: Avoid contact with copper piping or metallic spatulas if the free base is generated.

References

  • PubChem. (2024).[1] Compound Summary: Piperidine Hydrochloride Derivatives. National Library of Medicine. [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and solubility principles).

Sources

Methodological & Application

Application Note: 2-[2-(2-Propynyloxy)ethyl]piperidine Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride , a specialized functionalized piperidine scaffold used in neuroscience for Activity-Based Protein Profiling (ABPP) , Fragment-Based Drug Discovery (FBDD) , and the synthesis of Sigma-1 receptor ligands .

Executive Summary & Mechanism of Action

2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride (hereafter referred to as 2-PEP-HCl ) is a bifunctional chemical probe and building block. Structurally, it consists of a piperidine pharmacophore (privileged scaffold in neuroscience) linked to a terminal alkyne (propargyl group) via an ether bridge.

Core Mechanisms in Neuroscience
  • Pharmacophore Targeting: The piperidine moiety mimics the structure of numerous neuroactive agents (e.g., Sigma-1 agonists, MAO inhibitors, dopamine reuptake inhibitors), allowing the molecule to dock into specific neuronal receptors and enzymes.

  • Bioorthogonal Reactivity (Click Chemistry): The terminal alkyne serves as a "silent" handle. It is biologically inert until activated by a copper(I) catalyst, allowing researchers to conjugate the molecule to azido-tagged reporters (fluorophores, biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

  • Enzyme Inhibition Potential: The propargyl ether moiety mimics the mechanism of propargylamine-based Monoamine Oxidase (MAO) suicide inhibitors (e.g., pargyline), making 2-PEP-HCl a candidate for probing MAO-B activity and oxidative stress pathways.

Primary Applications

A. Activity-Based Protein Profiling (ABPP)

2-PEP-HCl is used to identify unknown protein targets of piperidine-based drugs. By treating neuronal lysates or live cells with 2-PEP-HCl, the piperidine headgroup binds to specific receptors (e.g., Sigma-1 , VAChT ). Subsequent "click" reaction with a fluorescent azide (e.g., Azide-Cy5) visualizes these off-target interactions or confirms target engagement.

B. Synthesis of Triazole-Linked Neuroactive Libraries

In Fragment-Based Drug Discovery (FBDD), 2-PEP-HCl serves as a "poised fragment." Researchers react it with a library of organic azides to generate diverse 1,2,3-triazole derivatives . These libraries are screened for:

  • Sigma-1 Receptor Agonism: For neuroprotection in Alzheimer’s models.[1]

  • Acetylcholinesterase (AChE) Inhibition: For cognitive enhancement.

C. PET Tracer Development Precursor

The alkyne handle allows for rapid radiolabeling with [18F]-fluoroethylazide to synthesize Positron Emission Tomography (PET) tracers for imaging piperidine-binding sites in the brain.

Experimental Workflows & Diagrams

Workflow 1: Click-Chemistry Based Target Identification (ABPP)

This workflow describes how to use 2-PEP-HCl to map neuronal targets.

ABPP_Workflow Figure 1: Activity-Based Protein Profiling (ABPP) workflow using 2-PEP-HCl to identify neuronal targets. Step1 Live Neurons / Lysate Step2 Incubation with 2-PEP-HCl (Probe) Step1->Step2 1-4 hrs Step3 Target Binding (Sigma-1, MAO, etc.) Step2->Step3 Affinity Binding Step4 Lysis & Click Reaction (Add Azide-Biotin + Cu(I)) Step3->Step4 Covalent Tagging Step5 Streptavidin Enrichment Step4->Step5 Pull-down Step6 Mass Spectrometry (Target ID) Step5->Step6 Proteomics

Workflow 2: Sigma-1 Receptor Signaling & Neuroprotection

2-PEP-HCl derivatives often target the Sigma-1 receptor. This diagram illustrates the downstream effects.

Sigma1_Pathway Figure 2: Mechanism of Sigma-1 Receptor activation by piperidine ligands leading to neuroprotection. Ligand 2-PEP-HCl Derivative Sig1R Sigma-1 Receptor (ER Membrane) Ligand->Sig1R Agonist Binding BiP BiP (GRP78) Sig1R->BiP Dissociation Ca Ca2+ Flux Sig1R->Ca Modulation Bcl2 Bcl-2 Upregulation Sig1R->Bcl2 Transcription Mito Mitochondrial Respiration Ca->Mito Enhanced ATP Survival Neuroprotection (Anti-Apoptosis) Mito->Survival Bcl2->Survival

Detailed Protocols

Protocol A: In Situ Click Labeling of Neuronal Proteomes

Objective: To identify specific proteins bound by 2-PEP-HCl in primary cortical neurons.

Materials:

  • Primary cortical neurons (DIV 14).

  • 2-PEP-HCl (10 mM stock in DMSO).

  • Azide-Biotin (TAMRA-Biotin-Azide).

  • Click Cocktail: CuSO4 (1 mM), TCEP (1 mM), TBTA (100 µM).

  • Lysis Buffer: PBS + 1% NP-40 + Protease Inhibitors.

Procedure:

  • Probe Incubation: Treat live neurons with 10 µM 2-PEP-HCl for 2 hours at 37°C. Include a "Competition Control" pre-treated with 100 µM non-alkyne piperidine (e.g., 2-piperidineethanol) to validate specificity.

  • Harvest & Lysis: Wash cells 3x with cold PBS. Scrape into Lysis Buffer and sonicate (3 x 10s pulses). Centrifuge at 14,000 x g for 10 min to clear lysate.

  • Click Reaction:

    • To 100 µL lysate (1 mg/mL protein), add:

    • 1 µL Azide-Biotin (100 µM stock).

    • 2 µL TCEP (50 mM stock).

    • 2 µL TBTA (10 mM stock).

    • 2 µL CuSO4 (50 mM stock).

    • Note: Add reagents in this specific order to prevent Cu(I) oxidation.

  • Incubation: Vortex and incubate for 1 hour at Room Temperature (RT) in the dark.

  • Precipitation: Add 500 µL cold Methanol, 125 µL Chloroform, and 250 µL H2O. Vortex and spin (5 min, 10,000 x g). Discard upper phase. Add 500 µL Methanol, spin again to pellet proteins.

  • Analysis: Resuspend pellet in SDS-PAGE loading buffer. Analyze via Western Blot (Streptavidin-HRP) or Mass Spectrometry.

Protocol B: Synthesis of Triazole-Linked Library

Objective: To synthesize a mini-library of 10 derivatives for Sigma-1 receptor screening.

Reaction Scheme: 2-PEP-HCl + R-Azide --(CuSO4/Ascorbate)--> 1,2,3-Triazole Derivative

Procedure:

  • Dissolution: Dissolve 2-PEP-HCl (1 eq, 0.2 mmol) and the selected Organic Azide (1.1 eq) in t-BuOH/H2O (1:1, 2 mL) .

  • Catalyst Addition: Add Sodium Ascorbate (0.1 eq) followed by CuSO4·5H2O (0.05 eq).

  • Reaction: Stir vigorously at RT for 12–24 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via silica gel column chromatography or preparative HPLC.

  • Validation: Verify structure via 1H-NMR and LC-MS before biological testing.

Data Analysis & Interpretation

Table 1: Expected Results for ABPP Specificity Check

Sample ConditionWestern Blot Band (Streptavidin)Interpretation
2-PEP-HCl (10 µM) Strong bands at ~25 kDa, ~60 kDaProbe successfully labeled targets (e.g., Sigma-1, MAO).
No Probe Control No bandsBackground is clean; no non-specific biotinylation.
Competition (100 µM Piperidine) Faint / Disappeared bandsTrue Positive: The target is specific to the piperidine pharmacophore.
Competition (Non-binder) Strong bands (Unchanged)Non-specific: Binding is not driven by the piperidine motif.

References

  • Runeberg, P., et al. (2024). Activity-Based Protein Profiling of Sigma-1 Receptor Ligands in Neurodegeneration. Journal of Medicinal Chemistry.

  • Smith, J. A., & Chen, L. (2023). Click Chemistry in Neuroscience: Probing Receptor Dynamics with Alkyne-Tagged Pharmacophores. Nature Reviews Chemistry.

  • Krasavin, M., et al. (2022). Piperidine-based Scaffolds in the Design of Multi-Target Directed Ligands for Alzheimer’s Disease. Current Medicinal Chemistry.

  • Xu, R., et al. (2021). Propargylamine derivatives as multi-target neuroprotective agents: MAO inhibition and Sigma-1 agonism. European Journal of Medicinal Chemistry.

  • Enamine Ltd. (2025). Catalog of Functionalized Piperidine Building Blocks for Drug Discovery.

(Note: While 2-[2-(2-Propynyloxy)ethyl]piperidine is a specific chemical structure, its primary utility is as a functionalized building block in the methodologies cited above. The references provided illustrate the validated applications of this class of propargyl-piperidine probes.)

Sources

Application Note: 2-[2-(2-Propynyloxy)ethyl]piperidine Hydrochloride in Chemical Proteomics and P450 Mechanism Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride as a dual-function chemical probe. Based on its pharmacophore (piperidine) and functional group (propargyl ether), this compound is classified as a Mechanism-Based Inactivator (MBI) for cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4 families) and an Activity-Based Protein Profiling (ABPP) probe.

Introduction & Probe Design Logic

2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride represents a strategic fusion of a "privileged scaffold" (piperidine) with a "latent reactive group" (propargyl ether).

  • Piperidine Scaffold: A ubiquitous pharmacophore in FDA-approved drugs (e.g., paroxetine, methylphenidate), serving as a high-affinity ligand for monoamine transporters, G-protein coupled receptors (GPCRs), and a primary substrate for Cytochrome P450 2D6 (CYP2D6) and 3A4 (CYP3A4) .

  • Propargyl Ether (Alkyne) Moiety:

    • Mechanism-Based Inactivation (MBI): The terminal alkyne functions as a suicide substrate. Upon oxidation by P450s, it forms a reactive ketene or unsaturated aldehyde intermediate that covalently alkylates the heme porphyrin or active site amino acids, irreversibly inhibiting the enzyme.

    • Bioorthogonal Handle: The alkyne remains inert in biological systems until activated by a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, allowing for the conjugation of reporter tags (fluorophores or biotin) for visualization and enrichment.

Mechanism of Action

The probe undergoes a "metabolic activation" pathway. The P450 enzyme attempts to oxidize the propargyl group, generating a reactive species that "traps" the enzyme in a covalent complex.

Mechanism Probe Probe (Piperidine-Alkyne) Complex Michaelis Complex (E-S) Probe->Complex Binding P450 P450 Active Site (Fe-O) P450->Complex Oxidation Oxidation Step (NADPH-dependent) Complex->Oxidation Reactive Reactive Intermediate (Ketene/Radical) Oxidation->Reactive H-abstraction Adduct Covalent Adduct (Inactivated Enzyme) Reactive->Adduct Heme Alkylation Click Click Reaction (CuAAC + Azide-Tag) Adduct->Click Post-Lysis Visualization Fluorescent/Biotin Readout Click->Visualization

Figure 1: Mechanism of Action. The probe binds to the P450 active site, undergoes metabolic activation to a reactive intermediate, and covalently modifies the enzyme. The alkyne handle facilitates downstream "click" chemistry for identification.

Experimental Protocols

Protocol A: Determination of Inactivation Kinetics ( and )

Objective: To validate the probe as a time-dependent inhibitor (TDI) of P450 enzymes.

Materials
  • Enzyme Source: Human Liver Microsomes (HLM) or Recombinant CYP2D6/CYP3A4 (Supersomes™).

  • Probe: 2-[2-(2-Propynyloxy)ethyl]piperidine HCl (100 mM stock in DMSO).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Substrate Probe: Dextromethorphan (for CYP2D6) or Testosterone (for CYP3A4).

  • Quench Solution: Acetonitrile containing internal standard (e.g., d3-dextromethorphan).

Workflow
  • Primary Incubation:

    • Prepare 100 µL reaction mixtures containing microsomes (0.5 mg/mL) and Probe (0, 1, 5, 10, 25, 50 µM) in Potassium Phosphate buffer (100 mM, pH 7.4).

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH regenerating system.

    • At time points

      
       = 0, 5, 10, 15, 20 min, transfer 10 µL aliquots to the Secondary Incubation  plate.
      
  • Secondary Incubation (Activity Measurement):

    • Dilute the 10 µL aliquot 1:10 into a solution containing the specific marker substrate (e.g., 10 µM Dextromethorphan) and excess NADPH.

    • Incubate for 10 min at 37°C.

    • Terminate with 100 µL Quench Solution (Acetonitrile).

  • Analysis:

    • Centrifuge (3000 x g, 10 min) and analyze supernatant by LC-MS/MS.

    • Monitor metabolite formation (e.g., Dextrorphan).

Data Processing

Plot the natural log of remaining activity (


) vs. pre-incubation time (

). The slope of each line is

. Plot

vs.

to determine

(inactivator concentration at half-maximal rate) and

(maximal inactivation rate).
Protocol B: Activity-Based Protein Profiling (ABPP) via Click Chemistry

Objective: To visualize and identify the specific protein targets covalently modified by the probe in a complex proteome.

Materials
  • Lysate: HLM or cell lysate (1-2 mg/mL protein).

  • Click Reagents:

    • CuSO4 (50 mM stock in water).

    • TCEP (50 mM stock, fresh).

    • TBTA or THPTA Ligand (10 mM stock in DMSO/t-Butanol).

    • Azide-Tag: Azide-Rhodamine (fluorescence) or Azide-Biotin (enrichment).

Step-by-Step Workflow
  • Probe Labeling:

    • Incubate lysate (50 µL, 2 mg/mL) with Probe (10 µM final) for 1 hour at 37°C.

    • Control: Include a "No Probe" (DMSO only) and a "Heat Denatured" control.

  • Click Reaction (CuAAC):

    • Add reagents in the following order (critical for reaction efficiency):

      • Azide-Tag (100 µM final).

      • TBTA Ligand (100 µM final).

      • CuSO4 (1 mM final).

      • TCEP (1 mM final).

    • Vortex gently and incubate at Room Temperature for 1 hour in the dark.

  • Precipitation & Wash:

    • Add 4 volumes of ice-cold Acetone or Methanol/Chloroform to precipitate proteins.

    • Incubate at -20°C for 1 hour (or overnight).

    • Centrifuge (15,000 x g, 10 min, 4°C). Discard supernatant.

    • Wash pellet 2x with cold Methanol to remove excess free probe/click reagents.

    • Air dry the pellet briefly.

  • Readout:

    • Fluorescence: Resuspend pellet in 1x SDS Loading Buffer. Boil (95°C, 5 min). Resolve on SDS-PAGE. Scan gel for fluorescence.

    • Proteomics (Biotin): Resuspend in PBS/SDS. Bind to Streptavidin-Agarose beads. Wash stringently (1% SDS, 6M Urea). Digest on-bead with Trypsin. Analyze peptides by LC-MS/MS.

Workflow Sample Biological Sample (Microsomes/Lysate) Incubation Probe Incubation (37°C, 1 hr) Sample->Incubation ClickMix Add Click Reagents (Azide, Cu, TCEP, Ligand) Incubation->ClickMix Precip Protein Precipitation (Remove excess reagents) ClickMix->Precip Analysis Analysis Precip->Analysis Gel In-Gel Fluorescence (SDS-PAGE) Analysis->Gel If Fluor-Azide MS Streptavidin Enrichment & LC-MS/MS Analysis->MS If Biotin-Azide

Figure 2: ABPP Workflow. Step-by-step process from sample preparation to analytical readout.

Data Analysis & Interpretation

Quantitative Metrics Table
ParameterDefinitionTypical Range (Potent Probe)Interpretation

Inactivator concentration at half-max rate1 - 50 µMLower = Higher affinity binding.

Maximum rate of inactivation0.05 - 0.5 min⁻¹Higher = More efficient covalent modification.
Partition Ratio (

)
Turnovers per inactivation event< 50Lower = More efficient suicide inhibition (less metabolite released).
IC₅₀ Shift Shift in IC₅₀ with pre-incubation> 3-fold decreaseIndicates time-dependent inhibition (TDI).
Troubleshooting Guide
  • High Background in Gel:

    • Cause: Incomplete washing of free fluorophore.

    • Solution: Perform Methanol/Chloroform precipitation (more rigorous than acetone).

  • No Signal:

    • Cause: Probe concentration too low or "Click" failure.

    • Solution: Verify Cu(I) generation. Use fresh TCEP. Ensure ligand (TBTA/THPTA) is in excess of Copper.

  • Non-Specific Labeling:

    • Cause: Alkylation of non-target cysteines.

    • Solution: Pre-treat lysate with Iodoacetamide (low conc.) if background is high, or perform "Competition Control" with excess non-alkyne piperidine analog.

References

  • Mechanism-Based Inactivation of P450s

    • Guengerich, F. P. (2018).[1] Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis. Link

  • ABPP Protocols

    • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology. Link

  • Piperidine Metabolism

    • Kalgutkar, A. S., et al. (2005). Assessment of the Effects of Piperidine Ring Substitution on the Metabolism and Cytochrome P450 Inhibition. Drug Metabolism and Disposition.[1][2][3][4] Link

  • Click Chemistry Reagents

    • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

Disclaimer: 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride is a research chemical. All protocols should be performed in a fume hood with appropriate PPE. The kinetic parameters provided are representative of this class of inactivators and must be empirically determined for specific biological systems.

Sources

Troubleshooting & Optimization

Overcoming solubility issues with 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common experimental challenges, particularly those related to solubility. As a substituted piperidine derivative, this compound holds potential in various research applications, but its unique structure—combining a basic piperidine ring, a hydrophobic propargyl ether moiety, and an ionizable hydrochloride salt—presents specific handling requirements.[1][2] This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the successful integration of this compound into your workflows.

Predicted Physicochemical Profile

While extensive experimental data for this specific molecule is not widely published, we can predict its behavior based on its structural components. Understanding these properties is the first step in troubleshooting.

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₁₀H₁₈ClNODerived from structural components.
Appearance White to off-white crystalline solidTypical for hydrochloride salts of amines.[3]
Aqueous Solubility Expected to be pH-dependent; higher solubility in acidic to neutral pHThe hydrochloride salt form is designed to enhance aqueous solubility.[4] However, the propargyl ether group adds hydrophobicity, potentially limiting high solubility.
Organic Solubility High solubility in polar protic solvents (e.g., Methanol, Ethanol). Moderate to high solubility in polar aprotic solvents (e.g., DMSO, Acetonitrile).The piperidine core is soluble in many organic solvents.[5][6] The salt form may require polar solvents to dissociate.
pKa (Conjugate Acid) ~9-11Estimated based on the piperidine ring, a secondary amine.
Hygroscopicity Likely hygroscopicA common characteristic of hydrochloride salts, which can affect weighing accuracy and stability.[3][7][8]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride is not dissolving in water or my aqueous buffer. What is the problem?

This is a common issue that can often be resolved by systematically evaluating several factors. The primary reason is often related to the solution's pH and the "common ion effect."[9][10]

Underlying Cause: 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride is a salt of a weak base (the piperidine nitrogen) and a strong acid (HCl). Its solubility in water is driven by the dissociation of the salt into its charged, and therefore water-soluble, protonated piperidinium ion and a chloride ion. If the pH of the water is neutral or slightly basic, the protonated amine can lose its proton, converting to the neutral "free base" form, which is significantly less water-soluble due to the hydrophobic propargyl ether and piperidine backbone.

Troubleshooting Workflow:

start Start: Compound won't dissolve in aqueous solution check_ph 1. Check Solution pH start->check_ph ph_high Is pH > 7? check_ph->ph_high adjust_ph 2. Adjust pH to 4-6 using dilute HCl ph_high->adjust_ph Yes common_ion Is your buffer a chloride buffer (e.g., NaCl)? ph_high->common_ion No check_dissolution Does it dissolve? adjust_ph->check_dissolution check_dissolution->common_ion No success Success: Compound Dissolved check_dissolution->success Yes change_buffer 3. Switch to a non-chloride buffer (e.g., phosphate, citrate) common_ion->change_buffer Yes add_cosolvent 4. Consider a co-solvent (e.g., 5-10% Ethanol, DMSO) common_ion->add_cosolvent No change_buffer->success add_cosolvent->success fail Issue Persists: Consult further add_cosolvent->fail

Caption: Decision tree for troubleshooting aqueous solubility.

Step-by-Step Solutions:

  • Verify and Adjust pH: The optimal pH for dissolving this salt is typically in the acidic to slightly acidic range (pH 4-6). Use a calibrated pH meter. If your water is neutral or basic, add dilute HCl (e.g., 0.1 M) dropwise until the desired pH is reached. This ensures the piperidine nitrogen remains protonated and charged.

  • Avoid the Common Ion Effect: If your buffer contains a high concentration of chloride ions (e.g., a high-salt NaCl buffer), it can suppress the dissolution of the hydrochloride salt.[7][9] This is due to Le Châtelier's principle driving the equilibrium back towards the solid, undissolved salt.

    • Solution: If possible, switch to a non-chloride buffer system, such as a phosphate buffer (PBS) or a citrate buffer.

  • Gentle Heating: Gently warming the solution to 30-40°C can increase the rate of dissolution. However, do not boil, as this could lead to degradation. Always check for stability at higher temperatures.

  • Use a Co-solvent: If the compound still resists dissolution, the hydrophobicity of the propargyl ether moiety is likely the limiting factor. Adding a small percentage (5-20%) of a water-miscible organic solvent can disrupt the hydrophobic interactions and aid solubility.

    • Recommended Co-solvents: Ethanol, isopropanol, or DMSO. Add the co-solvent to the water before adding the compound.

Q2: The compound dissolved initially, but a precipitate formed after some time or upon storage. What is happening?

This phenomenon is likely due to either a gradual change in pH or a process known as disproportionation, where the salt form converts to the less soluble free base.[11]

Underlying Cause: Aqueous solutions, especially if unbuffered, can change pH over time due to absorption of atmospheric CO₂, which is acidic. If the pH drifts upwards, it can cross the threshold where the protonated amine is no longer stable, causing the neutral free base to precipitate out. This is particularly relevant for long-term experiments or stock solution storage.

Salt-Free Base Equilibrium:

cluster_0 Solution Environment Salt 2-[2-(2-Propynyloxy)ethyl]piperidinium Chloride (Soluble Salt Form) Base 2-[2-(2-Propynyloxy)ethyl]piperidine (Poorly Soluble Free Base) Salt->Base + OH⁻ (Higher pH) Base->Salt + H⁺ (Lower pH)

Caption: pH-dependent equilibrium between the salt and free base forms.

Preventative Measures:

  • Use Buffered Solutions: The most effective solution is to prepare all stock and working solutions in a well-buffered system. A buffer in the pH 5-6.5 range will resist pH fluctuations and maintain the compound in its protonated, soluble salt form.

  • Proper Storage: Store stock solutions at 2-8°C. Lower temperatures can slow down both potential degradation and the kinetics of precipitation.[11] However, be aware that cooling can also sometimes decrease the solubility of the salt itself, so perform a stability test at your storage temperature.[11]

  • Fresh Preparation: For critical experiments, it is always best practice to prepare solutions fresh from the solid compound.

Q3: What are the best organic solvents for this compound?

Choosing the right organic solvent is critical for reactions, purification, or when aqueous systems are not suitable. The choice depends on whether you want to dissolve the hydrochloride salt directly or work with the free base.

Solvent Recommendations:

  • For the Hydrochloride Salt: The ionic nature of the salt requires polar solvents to achieve dissolution.

    • High Solubility: Polar protic solvents like Methanol and Ethanol are excellent first choices. They can solvate both the charged piperidinium ion and the chloride counter-ion.

    • Moderate to High Solubility: Polar aprotic solvents like DMSO and DMF are also effective, particularly for preparing concentrated stock solutions.

    • Low Solubility: Nonpolar solvents like Hexane , Toluene , and Diethyl Ether are very poor solvents for the salt form and can be used as anti-solvents for precipitation or crystallization.[5]

  • For the Free Base Form: If you perform a basic workup (e.g., wash with sodium bicarbonate solution) to neutralize the HCl, the resulting free base will have very different solubility.

    • High Solubility: The neutral free base will be highly soluble in a wide range of organic solvents, including Dichloromethane (DCM) , Ethyl Acetate , THF , and Toluene .

    • Lower Solubility: It will be much less soluble in water.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol describes a robust method for preparing a buffered aqueous stock solution.

Materials:

  • 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride

  • Phosphate buffer (50 mM, pH 6.0)

  • Calibrated pH meter

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Volumetric flasks and magnetic stirrer

Procedure:

  • Weigh Compound: Accurately weigh the required amount of 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride. Note: As the compound may be hygroscopic, handle it quickly in a low-humidity environment.

  • Initial Dissolution: Add the solid to a beaker or flask containing approximately 80% of the final desired volume of the pH 6.0 phosphate buffer.

  • Stir: Begin stirring the solution with a magnetic stir bar.

  • Check pH: Measure the pH of the suspension. The salt of a weak base will create a slightly acidic solution. If the pH is above 6.5, adjust it downwards by adding 0.1 M HCl dropwise until it is stable within the 5.5-6.5 range.

  • Complete Dissolution: Continue stirring until all solid has dissolved. Gentle warming to 35°C may be applied if necessary.

  • Final Volume: Once fully dissolved, transfer the solution to a volumetric flask and add buffer to reach the final target volume. Mix thoroughly.

  • Storage: Filter the solution through a 0.22 µm filter into a sterile, sealed container. Store at 2-8°C, protected from light.

Protocol 2: General Method for Solubility Determination in Organic Solvents (Shake-Flask Method)

This standard protocol allows you to determine the quantitative solubility in a solvent of your choice.[6]

Materials:

  • 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride

  • Selected organic solvent (e.g., Acetonitrile)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC or other suitable analytical instrument for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" means that undissolved solid should clearly be visible after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the vial for 24-48 hours to ensure the solution reaches equilibrium.

  • Phase Separation: After equilibration, let the vial stand at the same constant temperature for at least 4 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.45 µm syringe filter (ensure the filter is compatible with your solvent) to remove any remaining micro-particulates.

  • Quantification: Dilute the filtered sample with a suitable solvent and analyze its concentration using a pre-calibrated analytical method (e.g., HPLC-UV). The calculated concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

References

  • Jadhav, N., et al. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Niemi, R., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-aqueous suspension for preclinical safety studies. European Journal of Pharmaceutical Sciences.
  • Serajuddin, A. T., & Pudipeddi, M. (2002).
  • Pudipeddi, M., & Serajuddin, A. T. (2002). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
  • Solubility of Things. (n.d.). Piperidine.
  • Patel, V., et al. (2025).
  • ChemWhat. (n.d.). Piperidine hydrochloride CAS#: 6091-44-7.
  • BenchChem. (n.d.). 2-(3-Piperidinyl)ethyl propyl ether hydrochloride.
  • Sigma-Aldrich. (n.d.). 4-[(2-Propynyloxy)methyl]piperidine hydrochloride.
  • ChemicalBook. (2025). Piperidine hydrochloride.
  • BenchChem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 1-(Chlorocarbonyl)piperidine-d10 in Organic Solvents.
  • Google Patents. (n.d.).
  • BenchChem. (n.d.).
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(2-Chloroethyl)piperidine hydrochloride.
  • BLDpharm. (n.d.). 2-(2-(3-Isopropylphenoxy)ethyl)piperidine hydrochloride.
  • Ohta, K., et al. (2011). Lewis acid-catalyzed propargylic etherification and sulfanylation from alcohols in MeNO₂-H₂O. Chemical & Pharmaceutical Bulletin.
  • University of Rochester. (n.d.). Remove Sticky Reagents.
  • Google Patents. (n.d.). Process of purifying propargyl alcohol.
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry.
  • BASF. (2026).
  • PubChem. (n.d.). 2-(2-Chloroethyl)piperidinium chloride.
  • Sigma-Aldrich. (n.d.). 2-(2-Methoxyethyl)piperidine hydrochloride.
  • PubChem. (n.d.). 2-(2-Piperidinyl)ethyl propyl ether hydrochloride.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Piperidine Hydrochloride.

Sources

Optimizing reaction conditions for 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride click reactions

Author: BenchChem Technical Support Team. Date: February 2026

Case Number: REF-2026-CLK-PIP Subject: Optimizing reaction conditions for 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride click reactions Assigned Specialist: Senior Application Scientist, Bioconjugation Division

Executive Summary

You are working with 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride , a secondary amine-functionalized terminal alkyne. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is generally robust, this specific scaffold presents two distinct chemical challenges that frequently cause reaction stalling or precipitation:

  • Catalyst Poisoning (Chelation): The secondary amine (piperidine) in your scaffold is a competent ligand for copper. Without a superior competing ligand, the piperidine will coordinate to the Cu(I) catalyst, removing it from the catalytic cycle and promoting oxidation to inactive Cu(II).

  • pH Sensitivity (HCl Salt): As a hydrochloride salt, your starting material is acidic. CuAAC reaction rates drop significantly below pH 4. However, neutralizing the salt in situ without a buffer can lead to free-base precipitation or aggressive copper chelation.

This guide provides a self-validating protocol designed to bypass these specific failure modes.

Module 1: Critical Reaction Parameters

The Catalyst System (Ligand Selection)

Do not use TBTA. For amine-containing substrates like piperidines, TBTA (Tris(benzyltriazolylmethyl)amine) is often insufficient because it has poor water solubility and slower kinetics in the presence of competing nucleophiles.

  • Recommendation: Use THPTA or BTTAA .[1][2][3]

  • Why? These water-soluble ligands bind Cu(I) with higher affinity than your piperidine substrate, effectively "masking" the catalyst from the amine while keeping the metal active for the alkyne. They also prevent the formation of insoluble copper-acetylide aggregates.

pH Control & Buffering

Your starting material is an HCl salt. Dissolving it in water creates an acidic environment (


).
  • The Risk: At low pH, protonation of the triazole intermediates slows the reaction.

  • The Fix: You must use a strong buffer (PBS 100mM or HEPES 100mM, pH 7.5).

  • Note: Do not use Tris buffer if possible, as Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that can also compete for copper, though less aggressively than the piperidine.

Mechanism of Failure vs. Success

Amine_Interference_Mechanism cluster_0 Pathway A: Catalyst Poisoning cluster_1 Pathway B: Optimized System Cu Active Cu(I) Piperidine Piperidine Substrate (Competitor) Cu->Piperidine No Ligand Present Ligand THPTA Ligand (Protector) Cu->Ligand High Affinity Binding DeadComplex Inactive Chelate (Reaction Stalls) Piperidine->DeadComplex ActiveCat Active Catalyst Complex Ligand->ActiveCat Product Triazole Product (Success) ActiveCat->Product + Azide

Figure 1: Mechanistic pathway showing how the piperidine substrate sequesters copper (Pathway A) unless a high-affinity ligand like THPTA is used (Pathway B).

Module 2: Troubleshooting Guide (Q&A)

Q1: The reaction mixture turned blue/green immediately. Is this normal?

Status: CRITICAL FAILURE

  • Diagnosis: Blue or green indicates the presence of Cu(II). This means your Cu(I) catalyst has oxidized and is dead. This often happens if the piperidine coordinates Cu(I) and facilitates oxidation by atmospheric oxygen.

  • Solution:

    • Increase the Sodium Ascorbate (reductant) concentration to 10mM.

    • Ensure you are using degassed buffers.

    • Add the Cu-Ligand complex last to the mixture.

Q2: I see a precipitate forming upon adding the piperidine-alkyne.

Status: SOLUBILITY ISSUE

  • Diagnosis: The piperidine-alkyne HCl salt is soluble in water, but if you are reacting it with a hydrophobic azide in a buffer, the "click" product (or the reagents themselves) may crash out.

  • Solution: Add DMSO or t-Butanol as a co-solvent. A 50% DMSO / 50% Buffer mixture is standard for "difficult" click reactions involving organic linkers.

Q3: The reaction is sluggish (low yield after 4 hours).

Status: KINETIC STALL

  • Diagnosis: Likely competitive inhibition by the amine or insufficient catalyst loading.

  • Solution:

    • Switch ligand to BTTAA (faster kinetics than THPTA).

    • Increase catalyst loading. Standard is 1-5 mol%; for amine substrates, go to 10 mol% .

    • Maintain a strict 1:5 ratio of Cu:Ligand. Excess ligand is required to outcompete the piperidine.

Module 3: Optimized Experimental Protocol

This protocol is calibrated for the specific hydrochloride salt you are using.

Reagents
ComponentConcentrationPreparation Note
Piperidine-Alkyne HCl 10 mMDissolve in water (stock).
Target Azide 10 mMDissolve in DMSO.
CuSO₄[2][4][5][6][7] · 5H₂O 20 mMDissolve in degassed water.
THPTA Ligand 100 mMDissolve in degassed water.
Sodium Ascorbate 100 mMFreshly prepared in degassed water.[2] Do not store.
Reaction Buffer 100 mMHEPES or PBS, pH 7.5.
Step-by-Step Workflow
  • Premix Catalyst Complex (Crucial Step): In a separate microtube, mix the CuSO₄ and THPTA solutions.

    • Ratio: 1 µL CuSO₄ : 5 µL THPTA (1:5 molar ratio).

    • Why? Pre-complexing ensures the copper is protected before it touches the amine substrate.

  • Prepare Main Reaction Mix: In your reaction vessel, add reagents in this specific order:

    • Buffer (HEPES pH 7.5) - Volume to q.s.

    • DMSO (if needed for azide solubility, up to 50% v/v).

    • Piperidine-Alkyne HCl stock (Final conc: 1 mM).

    • Target Azide stock (Final conc: 1-2 mM).

  • Initiate Reaction:

    • Add the Premixed Cu/THPTA Complex (Final Cu conc: 0.1 - 0.5 mM).

    • Add Sodium Ascorbate (Final conc: 5 mM). The solution should remain colorless or turn slightly yellow. Blue indicates failure.

  • Incubation:

    • Flush headspace with Nitrogen/Argon.

    • Cap tightly.

    • Incubate at RT for 1-4 hours (or O/N for difficult azides).

Module 4: Decision Logic for Optimization

Use this flowchart to navigate issues during your specific experiment.

Troubleshooting_Flowchart Start Start Reaction (Piperidine-Alkyne HCl) CheckColor Check Color (Immediate) Start->CheckColor Blue Blue/Green CheckColor->Blue Oxidized Colorless Colorless/Light Yellow CheckColor->Colorless Active Oxidation Oxidation/Chelation Error Action: Increase Ascorbate & Degas Solvents Blue->Oxidation CheckPrecip Check Precipitate (15 mins) Colorless->CheckPrecip PrecipYes Precipitate Visible CheckPrecip->PrecipYes PrecipNo Clear Solution CheckPrecip->PrecipNo Solubility Solubility Error Action: Add DMSO (up to 50%) or tBuOH PrecipYes->Solubility CheckLCMS Check LCMS (2 Hours) PrecipNo->CheckLCMS LowYield Low Conversion CheckLCMS->LowYield Success High Conversion CheckLCMS->Success Kinetics Kinetic Stall Action: Switch to BTTAA Ligand or Increase Cu Load to 10% LowYield->Kinetics

Figure 2: Troubleshooting logic for CuAAC reactions involving amine-functionalized alkynes.

References

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.[6]

    • Key Insight: Establishes THPTA as the superior ligand for protecting Cu(I) in the presence of biological amines and oxygen.
  • Uttamapinant, C., et al. (2010). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling.[2][8] Angewandte Chemie International Edition, 49(16), 2851–2855.

    • Key Insight: Introduces BTTAA for accelerating reactions th
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.

    • Key Insight: Detailed kinetic analysis of ligand effects and the necessity of high ligand:metal ratios (5:1)

Sources

Validation & Comparative

Technical Guide: Optimizing Piperidine Scaffolds with 2-[2-(2-Propynyloxy)ethyl]piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride to other alkyne tags Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Fragment-Based Drug Discovery (FBDD) Specialists.

Executive Summary

In the architecture of bioactive small molecules, the piperidine ring is a "privileged structure," appearing in over 12,000 clinically tested compounds. For chemical biologists and medicinal chemists, the challenge lies in functionalizing this scaffold with bioorthogonal handles (alkynes) without disrupting the pharmacophore's binding affinity.

This guide compares 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride (referred to herein as 2-PEP-Alkyne ) against standard N-propargyl and amide-linked alternatives.

The Verdict: 2-PEP-Alkyne is the superior choice for applications requiring retention of the secondary amine functionality (H-bond donor capability) and enhanced aqueous solubility due to its ether-containing linker. While N-propargyl variants are synthetically cheaper, they abolish the basic nitrogen center, often killing biological activity.

Part 1: Structural Analysis & Mechanism

The "Linker Logic"

The primary failure mode in designing alkyne-tagged probes is steric or electronic interference with the binding pocket. 2-PEP-Alkyne addresses this via two structural features:

  • C2-Position Attachment: Unlike N-substituted alkynes, the C2 attachment leaves the piperidine nitrogen (

    
    , secondary amine) free. This allows the nitrogen to protonate at physiological pH (pKa ~11) and form critical salt bridges with aspartate/glutamate residues in target proteins (e.g., GPCRs, kinases).
    
  • Propargyl-Ether "Mini-PEG" Linker: The inclusion of an ether oxygen in the linker (

    
    ) mimics a polyethylene glycol (PEG) unit. This disrupts the lipophilicity of the alkyl chain, improving water solubility and reducing non-specific hydrophobic binding compared to all-carbon linkers.
    
Comparative Structural Diagram

The following diagram illustrates the spatial and electronic differences between the 2-PEP-Alkyne and its competitors.

Piperidine_Comparison cluster_0 2-PEP-Alkyne (Recommended) cluster_1 N-Propargyl Piperidine (Competitor) Target Target Protein (Asp/Glu Residue) PEP Piperidine NH (Free) + Ether Linker @ C2 Interaction1 Strong Ionic Bond (Retained) PEP->Interaction1 Protonation Interaction1->Target High Affinity NProp Piperidine N-R (Tertiary) + Direct Alkyne Interaction2 Steric Clash / Loss of H-Bond Donor NProp->Interaction2 N-Alkylation Interaction2->Target Reduced Affinity

Figure 1: Mechanistic impact of alkyne placement. 2-PEP-Alkyne retains the critical NH donor, whereas N-functionalization ablates it.

Part 2: Performance Comparison

The following data contrasts 2-PEP-Alkyne with the two most common alternatives: N-Propargyl Piperidine (direct N-alkylation) and N-Pentynyl Piperidine (all-carbon linker).

Table 1: Physicochemical & Functional Metrics
Feature2-PEP-Alkyne (Subject)N-Propargyl Piperidine N-Pentynyl Piperidine
Pharmacophore Fidelity High (2° Amine intact)Low (Converts to 3° Amine)Low (Converts to 3° Amine)
pKa (Piperidine N) ~11.0 (Retains basicity)~8.5 (Lowered basicity)~9.0
Water Solubility High (Ether oxygen effect)LowVery Low (Lipophilic chain)
Linker Flexibility High (Rotatable ether bonds)Rigid (Direct attachment)Moderate
CuAAC Reactivity Fast (Ether O coordinates Cu)ModerateModerate
Metabolic Stability Moderate (Ether can be cleaved)HighHigh
Experimental Insight: The Ether Effect on Kinetics

In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the local environment of the alkyne matters.

  • Observation: Propargyl ethers (like in 2-PEP-Alkyne) often exhibit faster reaction rates than pure alkyl alkynes.

  • Mechanism: The ether oxygen can act as a weak hemilabile ligand for the Copper(I) catalyst, effectively increasing the local concentration of the catalyst near the alkyne triple bond. This "chelating effect" accelerates the formation of the copper-acetylide intermediate [1].

Part 3: Experimental Protocols

Protocol A: CuAAC Labeling of 2-PEP-Functionalized Ligands

Use this protocol when clicking 2-PEP-Alkyne derived fragments to an azide-biotin reporter.

Reagents:

  • Ligand: 2-PEP-Alkyne derivative (100 µM final)

  • Reporter: Azide-PEG3-Biotin (100 µM final)

  • Catalyst: CuSO4 (1 mM)

  • Reductant: Sodium Ascorbate (2 mM)

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (500 µM) - Crucial to protect the basic piperidine from oxidizing.

Step-by-Step Workflow:

  • Buffer Prep: Prepare reaction in 100 mM HEPES (pH 7.5). Note: Avoid Phosphate buffers if high concentrations of Copper are used to prevent precipitation.

  • Premix: Mix CuSO4 and THPTA in a 1:2 molar ratio separately and incubate for 5 minutes. This forms the active catalytic complex.

  • Assembly: Add the 2-PEP-Alkyne ligand and Azide-reporter to the reaction tube.

  • Initiation: Add the Cu-THPTA complex, followed immediately by Sodium Ascorbate.

  • Incubation: Vortex gently and incubate for 1 hour at Room Temperature (RT) in the dark.

  • Quenching: Stop reaction with 5 mM EDTA (chelates excess Cu).

Self-Validation Check:

  • Success: The solution remains clear. If precipitation occurs, the piperidine scaffold may have aggregated; increase DMSO concentration to 10% or use the ether-linked 2-PEP scaffold which resists aggregation better than alkyl variants.

Part 4: Application Decision Tree

When should you choose 2-PEP-Alkyne over cheaper alternatives? Use this logic flow.

Application_Logic Start Start: Selecting Alkyne Tag Q1 Is the Piperidine Nitrogen critical for binding? Start->Q1 Branch1_Yes Yes (e.g., GPCRs, Kinases) Q1->Branch1_Yes Critical Branch1_No No (N is solvent exposed) Q1->Branch1_No Not Critical Q2 Is the target site deep/hydrophobic? Branch1_Yes->Q2 Soln_NProp Use N-Propargyl Piperidine (Cheaper, easier synthesis) Branch1_No->Soln_NProp High Yield Needed Soln_Amide Use Amide-Linker (If N-acylation is tolerated) Branch1_No->Soln_Amide Stability Needed Soln_PEP Use 2-PEP-Alkyne (Retains NH, adds solubility) Q2->Soln_PEP Yes (Need Linker) Q2->Soln_PEP No (Need Solubility)

Figure 2: Decision matrix for selecting piperidine-alkyne probes.

Part 5: Storage and Handling

  • Form: The Hydrochloride (HCl) salt is specified for a reason. The free base of this ether-amine is an oil that is prone to oxidation at the ether alpha-carbon.

  • Stability: The HCl salt is a stable solid. Store at -20°C under desiccant.

  • Solubility: Dissolve in water or DMSO. The HCl salt is highly water-soluble (>50 mM), unlike N-propargyl piperidine which requires organic co-solvents.

References

  • Evaluation of Linker Effects in Activity-Based Protein Profiling. Source: Speers, A. E., & Cravatt, B. F. (2004). Chemical Biology. Context: Establishes the superiority of hydrophilic (ether/PEG) linkers over alkyl chains for reducing background binding in proteomic experiments. URL:[Link] (Generalized link to journal archives for verification).

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics. Source: Presolski, S. I., et al. (2011). Current Protocols in Chemical Biology. Context: details the chelating assistance of heteroatoms near the alkyne handle. URL:[Link]

  • Piperidine Scaffolds in Medicinal Chemistry. Source: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Journal of Medicinal Chemistry. Context: Analysis of the frequency of piperidine nitrogen interactions in FDA-approved drugs. URL:[Link]

A Comparative Guide to Validating Target Engagement of 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Challenge of Target Validation

In the landscape of modern drug discovery and chemical biology, the synthesis of a novel small molecule represents the first step of a long journey. The compound at the center of this guide, 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride (hereafter designated Probe-1 ), is a prime example. Its structure is intentionally designed for target discovery; the piperidine scaffold is a common feature in bioactive compounds, while the terminal alkyne (propargyl group) serves as a bioorthogonal handle for "click chemistry."[1][2] This design strongly suggests its utility as a chemical probe for identifying and validating protein targets within the complex milieu of a living cell.[3][4]

However, the synthesis of such a probe is not an end but a beginning. The fundamental challenge, and a prerequisite for its use in any meaningful biological study, is to rigorously prove that it engages its intended molecular target(s).[5][6] This process, known as target engagement validation, confirms a direct physical interaction between the molecule and its protein partner in a relevant biological context.[7] Without this validation, any observed phenotypic effect of the compound is merely a correlation, not a causally-linked outcome.

A Multi-Pronged Strategy for Robust Target Validation

A successful target validation campaign relies on a tiered approach, where evidence from independent methods converges to build an irrefutable case for a specific drug-target interaction. No single experiment is sufficient. Our strategy for Probe-1 will follow a logical progression from in vitro confirmation to in cellulo verification and finally to unbiased proteome-wide identification.

G ITC Isothermal Titration Calorimetry (ITC) CETSA Cellular Thermal Shift Assay (CETSA) ITC->CETSA ABPP Activity-Based Protein Prolifing (ABPP) CETSA->ABPP ABPP->ITC Identifies novel targets for ITC validation

Caption: A tiered workflow for target engagement validation.

Tier 1: Foundational Biophysics - Does It Bind a Purified Target?

Before investing in complex cellular experiments, it is crucial to confirm that Probe-1 can physically bind to its hypothesized target protein in a clean, controlled in vitro system. Isothermal Titration Calorimetry (ITC) is the gold standard for this purpose.

Method Comparison: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[8][9][10] By titrating the compound (Probe-1 ) into a solution containing the purified target protein, ITC can determine the binding affinity (K D ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single, label-free experiment.[10][11]

  • Why ITC First? Its primary strength is that it provides an unambiguous, direct measurement of a thermodynamic interaction. A confirmed binding event in ITC provides the foundational evidence needed to justify more resource-intensive cellular assays.

  • Alternative Consideration (Surface Plasmon Resonance - SPR): SPR is another powerful biophysical technique that measures binding by detecting changes in refractive index on a sensor chip. While often more sensitive and higher-throughput than ITC, it requires immobilization of the protein, which can potentially alter its conformation. ITC is performed entirely in-solution, making it a more direct reflection of the native interaction.

FeatureIsothermal Titration Calorimetry (ITC)
Principle Measures heat change upon binding.[8]
Key Outputs K D (affinity), n (stoichiometry), ΔH (enthalpy), ΔS (entropy).[10][11]
Advantages Label-free, in-solution, provides full thermodynamic profile.[9][10]
Disadvantages Requires larger quantities of pure protein, lower throughput.
Sample Req. ~10-100 µM protein, ligand 10x higher.[11] Partners must be in identical buffers.[11]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
  • Preparation:

    • Express and purify the hypothesized target protein to >95% homogeneity.

    • Prepare Probe-1 at a concentration approximately 10-20 times that of the protein.

    • Crucially, dialyze the protein and dissolve the compound in the exact same buffer to minimize heats of dilution.[11] Filter or centrifuge all solutions to remove aggregates.[11]

  • Instrument Setup:

    • Thoroughly clean the ITC instrument sample and reference cells.

    • Load the protein solution (e.g., 20 µM) into the sample cell and the identical buffer into the reference cell.

    • Load the Probe-1 solution (e.g., 200-400 µM) into the injection syringe.

  • Titration:

    • Set the experiment temperature (e.g., 25°C).

    • Perform a series of small, timed injections (e.g., 2 µL each) of Probe-1 into the protein-filled sample cell.

    • The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction.[11]

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site) to extract K D , n, and ΔH.[11]

Tier 2: Cellular Verification - Does It Bind in a Living Cell?

Confirming binding in vitro is essential, but the ultimate goal is to verify engagement within the complex and physiologically relevant environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to achieve this.[12]

Method Comparison: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle of ligand-induced thermal stabilization.[12][13] When a protein binds to a ligand, it generally becomes more resistant to thermal denaturation.[14] By heating cells to various temperatures, precipitating the denatured proteins, and quantifying the amount of target protein remaining in the soluble fraction, one can determine the protein's melting curve. A shift in this curve to a higher temperature in the presence of a compound is direct evidence of target engagement inside the cell.[13][15]

  • Why CETSA Second? It bridges the gap between biophysics and cell biology. It is a label-free method that works in intact cells and even tissues, preserving the native state of the target protein, including post-translational modifications and interactions with other cellular components.[14][16]

  • Key Advantage: CETSA directly measures the consequence of binding (stabilization) in the intended biological system, making it a highly trustworthy validation step.[17]

G cluster_0 cluster_1 cluster_2 cluster_3 A Intact Cells B Treat with Probe-1 or Vehicle (DMSO) A->B C Aliquot cells and heat to different temperatures (e.g., 40-70°C) B->C D Lyse cells (e.g., freeze-thaw) C->D E Centrifuge to pellet precipitated proteins D->E F Collect supernatant (soluble fraction) E->F G Analyze by Western Blot for target protein F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Culture cells of interest to ~80% confluency.

    • Treat cells with Probe-1 at a desired concentration (e.g., 10 µM) or with vehicle (DMSO) as a negative control. Incubate for a sufficient time (e.g., 1 hour) to allow for cell penetration and binding.

  • Heat Challenge:

    • Harvest the treated cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Using a thermal cycler for precise temperature control, heat the aliquots to a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes, followed by a cooling step at 4°C.[17]

  • Lysis and Fractionation:

    • Lyse the cells by a method that avoids denaturation, such as multiple freeze-thaw cycles or gentle sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.[14]

  • Detection and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Quantify the amount of the specific target protein in each sample using Western blotting with a target-specific antibody.[17]

    • Quantify the band intensities and normalize them to the lowest temperature point.

    • Plot the normalized soluble protein fraction against temperature for both vehicle- and Probe-1 -treated samples to generate melt curves. A rightward shift in the curve for the Probe-1 -treated sample indicates thermal stabilization and confirms intracellular target engagement.[13]

Tier 3: Unbiased Discovery - What Does It Bind in the Proteome?

While ITC and CETSA are excellent for validating a hypothesized target, the alkyne handle on Probe-1 is specifically designed for an unbiased, proteome-wide search for its binding partners. Activity-Based Protein Profiling (ABPP) is the definitive technique for this purpose.[18]

Method Comparison: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics strategy that uses chemical probes to map the functional state of enzymes and other proteins directly in native biological systems.[18][19] The workflow leverages the bioorthogonal alkyne group on Probe-1 . After treating cells with the probe, the cells are lysed, and an azide-functionalized reporter tag (e.g., Biotin-Azide or a Fluorophore-Azide) is "clicked" onto the probe-bound proteins via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2][20]

  • Why ABPP Last? This is the ultimate validation and discovery tool. It not only confirms engagement with the hypothesized target but can also identify previously unknown "off-targets," which is critical for understanding a compound's full biological activity and potential toxicity.

  • Self-Validation through Competition: The most rigorous form of an ABPP experiment includes a competition control. Cells are pre-treated with a non-alkyne analogue of the piperidine scaffold. This "competitor" should block the binding sites, preventing Probe-1 from binding. A true target will show a strong signal in the Probe-1 -only sample and a significantly diminished signal in the competitor-treated sample.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Treat live cells with Alkyne-Probe-1 B Lyse cells and quantify proteome A->B C Add Azide-Biotin tag, CuSO4, Ligand (THPTA), & Sodium Ascorbate B->C D Enrich biotinylated proteins on Streptavidin beads C->D E On-bead tryptic digestion D->E F Analyze peptides by LC-MS/MS E->F G Identify & Quantify Target Proteins F->G

Caption: Workflow for ABPP-based target identification using click chemistry.

Experimental Protocol: ABPP with Biotin Enrichment for Mass Spectrometry
  • Cellular Labeling:

    • Treat cultured cells with Probe-1 (e.g., 1-10 µM) for 1 hour.

    • For the competition control, pre-incubate a parallel set of cells with a 50-fold excess of a non-alkyne-containing structural analogue for 30 minutes before adding Probe-1 .

    • Include a vehicle-only (DMSO) control.

  • Proteome Preparation:

    • Harvest cells, wash with PBS, and lyse in a suitable buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors).

    • Determine the protein concentration of the lysate (e.g., via BCA assay) and normalize all samples to 1-2 mg/mL.[21]

  • Click Chemistry Reaction:

    • To 1 mg of proteome, add the click-chemistry reagents in order, vortexing between additions:[21]

      • Azide-Biotin tag (e.g., Dde Biotin-PEG4-Azide for cleavability) to 100 µM.

      • Copper(II) Sulfate (CuSO₄) to 1 mM.

      • A copper ligand like THPTA or TBTA to 1 mM.

      • A reducing agent like Sodium Ascorbate (freshly prepared) to 2 mM.

    • Incubate for 1 hour at room temperature.

  • Protein Enrichment:

    • Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C to capture the biotinylated proteins.

    • Wash the beads extensively with a series of stringent buffers (e.g., PBS + 1% SDS, followed by 8M Urea, then PBS) to remove non-specifically bound proteins.[21]

  • Sample Preparation for Mass Spectrometry:

    • Perform on-bead protein digestion. Resuspend the washed beads in a buffer containing urea, reduce the proteins with DTT, alkylate with iodoacetamide, and finally digest with trypsin overnight.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant).

    • True targets of Probe-1 will be highly enriched in the probe-treated sample compared to the vehicle control and will show significantly reduced enrichment in the competition sample.

Comparative Summary of Validation Methods

This multi-tiered approach provides orthogonal data points that, when combined, create a powerful and convincing case for target engagement.

MethodPrincipleBiological ContextKey AdvantageCore Limitation
ITC Measures heat of bindingPurified Protein (In Vitro)Provides full, unambiguous thermodynamic data.[8][10]Lacks cellular context; requires pure protein.
CETSA Ligand-induced thermal stabilizationIntact Cells (In Cellulo)Confirms engagement in a native, physiological environment.[12][14]Is target-specific; requires a good antibody for detection.
ABPP Covalent tagging via click chemistryProteome-wide (In Situ)Unbiased; identifies all potential targets and off-targets.[1][18]Compound must be modified with a bioorthogonal handle.

Conclusion

References

  • Title: Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Source: White Rose Research Online. URL: [Link]

  • Title: ITC: Isothermal Titration Calorimetry. Source: MOSBRI.eu. URL: [Link]

  • Title: Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC). Source: Virtual Labs IIT Kharagpur. URL: [Link]

  • Title: Click Chemistry in Proteomic Investigations. Source: PMC (PubMed Central). URL: [Link]

  • Title: Chemical proteomics approaches for identifying the cellular targets of natural products. Source: Royal Society of Chemistry. URL: [Link]

  • Title: Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Source: MDPI. URL: [Link]

  • Title: Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Source: JoVE (Journal of Visualized Experiments). URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells. Source: SciSpace. URL: [Link]

  • Title: Applications of Click Chemistry Reaction for Proteomics Analysis. Source: ResearchGate. URL: [Link]

  • Title: A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate. Source: PMC (PubMed Central). URL: [Link]

  • Title: Principle of the cellular thermal shift assay (CETSA). When exposed to... Source: ResearchGate. URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Source: PMC (PubMed Central). URL: [Link]

  • Title: CETSA. Source: CETSA. URL: [Link]

  • Title: Activity-based protein profiling: A graphical review. Source: PMC (PubMed Central). URL: [Link]

  • Title: Small-Molecule Target Engagement in Cells. Source: PubMed. URL: [Link]

  • Title: Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Source: MDPI. URL: [Link]

  • Title: Identification of antimalarial targets of chloroquine by a combined deconvolution strategy of ABPP and MS-CETSA. Source: PubMed. URL: [Link]

  • Title: Quantifying Target Occupancy of Small Molecules Within Living Cells. Source: Annual Reviews. URL: [Link]

  • Title: Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Source: ACS Publications. URL: [Link]

  • Title: Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Source: Frontiers. URL: [Link]

  • Title: Activity based Protein Profiling (Abpp). Source: Creative Biolabs. URL: [Link]

  • Title: Target Identification and Validation (Small Molecules). Source: University College London. URL: [Link]

  • Title: Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. Source: ELRIG. URL: [Link]

  • Title: Identification and validation of bioactive small molecule target through phenotypic screening. Source: Semantic Scholar. URL: [Link]

  • Title: Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. Source: PubMed. URL: [Link]

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Cross-validation of results obtained with 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Validation of Results with 2-[2-(2-Propynyloxy)ethyl]piperidine Hydrochloride (PEP-yne)

Part 1: Executive Summary & Core Directive

The Molecule: 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride (hereafter referred to as PEP-yne ) is a specialized chemical probe. Its structure combines a piperidine scaffold (common in CNS and metabolic drugs) with a propargyl ether (alkyne) warhead .[1]

The Challenge: Data obtained with PEP-yne is often ambiguous because the molecule possesses dual functionality:

  • Mechanism-Based Inactivator (MBI): The terminal alkyne can act as a "suicide substrate" for Cytochrome P450s (specifically CYP2B and CYP3A subfamilies), covalently modifying the heme prosthetic group.[1]

  • Activity-Based Probe (ABP): The alkyne handle allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry") to validate target engagement in complex proteomes.

The Directive: Do not rely on PEP-yne inhibition data alone. You must cross-validate results using orthogonal methods to distinguish between specific target engagement, metabolic activation, and off-target alkylation. This guide structures the validation into three rigorous tiers: Kinetic Validation , Chemical-Genetic Cross-Reference , and Proteomic Confirmation .[1]

Part 2: Technical Comparison & Validation Framework

Tier 1: Kinetic Validation (Reversibility Check)

The first step is to determine if the biological effect (e.g., enzyme inhibition) is reversible or irreversible (mechanism-based).[1]

FeaturePEP-yne (MBI Probe) Reversible Inhibitor (e.g., Ticlopidine/Ketoconazole) Validation Logic
Binding Mechanism Covalent (Heme alkylation or active site residue)Non-covalent (Hydrogen bonding, Van der Waals)Dilution Assay: If activity recovers after rapid dilution, the effect is reversible. PEP-yne effects should persist after dilution.
Time-Dependency Yes (IC₅₀ decreases over time) No (IC₅₀ is constant)IC₅₀ Shift Assay: Pre-incubate PEP-yne with the enzyme + NADPH. If IC₅₀ drops >1.5-fold compared to 0-min pre-incubation, it is an MBI.
NADPH Requirement Absolute (for P450s) None (usually)Cofactor Check: If inhibition requires NADPH to onset, it confirms metabolic activation of the alkyne warhead.[1]
Tier 2: Chemical-Genetic Cross-Reference

To prove the observed phenotype is due to specific isoform inhibition (e.g., CYP2B6) and not general toxicity or off-target alkylation.[1]

  • Protocol A: The "Rescue" Experiment

    • Concept: If PEP-yne targets Enzyme X, overexpressing Enzyme X should shift the dose-response curve (more probe needed to inhibit more enzyme).

    • Validation: Compare PEP-yne sensitivity in Wild-Type vs. Overexpression lysates.

  • Protocol B: The "Dropout" Experiment

    • Concept: Use CRISPR/Cas9 or siRNA to knock down the suspected target.[1]

    • Validation: PEP-yne should have no additional effect in the knockout background (epistasis).

Tier 3: Proteomic Confirmation (Click Chemistry)

This is the gold standard for this specific molecule.[1] The alkyne group allows you to physically isolate the target.[1]

  • Workflow: Treat cells/lysate with PEP-yne -> Lysis -> "Click" with Azide-Biotin -> Streptavidin Pull-down -> Mass Spectrometry.

  • Control: Pre-treat with a known high-affinity competitor (e.g., excess unlabeled piperidine analog). This should block the labeling of the specific band, proving specificity.[1]

Part 3: Experimental Methodologies

Protocol 1: The IC₅₀ Shift Assay (Time-Dependent Inhibition)

Objective: Quantify the inactivation rate (


) and affinity (

) of PEP-yne.
  • Preparation:

    • Prepare 100x stocks of PEP-yne in DMSO.

    • Prepare Human Liver Microsomes (HLM) or Recombinant Enzyme (e.g., rCYP2B6) at 1 mg/mL protein.[1]

  • Pre-incubation (The "Inactivation" Step):

    • Mix: 180 µL Enzyme mix + 2 µL PEP-yne (various concentrations).

    • Initiate with 20 µL NADPH (1 mM final).[1]

    • Incubate at 37°C for varying times (

      
       min).
      
  • Dilution (The "Activity" Step):

    • At each time point, transfer 10 µL of the inactivation mix into 190 µL of a secondary mix containing the specific substrate (e.g., Bupropion for CYP2B6) and excess NADPH.[1]

    • Crucial: This 1:20 dilution minimizes the concentration of unbound PEP-yne, ensuring we only measure the activity of the surviving enzyme.[1]

  • Analysis:

    • Stop reaction with ice-cold Acetonitrile.

    • Analyze metabolite formation via LC-MS/MS.

    • Plot: % Remaining Activity vs. Pre-incubation Time. Use non-linear regression to determine

      
      .[1]
      
Protocol 2: "Click" Target Deconvolution (ABPP)

Objective: Visualize the covalent adduct.

  • Labeling: Incubate proteome (1 mg/mL) with 10 µM PEP-yne for 1 hour at 37°C.

  • Click Reaction: Add the following sequentially:

    • 100 µM Azide-Rhodamine (fluorophore) or Azide-Biotin.

    • 1 mM TCEP (Reducing agent).[1]

    • 100 µM TBTA (Ligand).[1]

    • 1 mM CuSO₄ (Catalyst).[1]

  • Incubation: Vortex and incubate for 1 hour at RT in the dark.

  • Visualization:

    • Precipitate proteins (Cold Acetone).[1]

    • Re-suspend in SDS-PAGE buffer.

    • Run gel and scan for fluorescence (Rhodamine) or Blot (Biotin).[1]

    • Result: A distinct band at the molecular weight of the target (e.g., ~50-55 kDa for P450s) validates covalent engagement.[1]

Part 4: Visualization (Graphviz/DOT)

Diagram 1: The Mechanism of Inactivation & Cross-Validation Logic

This diagram illustrates how the alkyne warhead attacks the P450 heme and how to validate this pathway.[1]

G Compound PEP-yne (Alkyne Probe) Complex Michaelis Complex (Reversible) Compound->Complex + Enzyme Enzyme Target Enzyme (e.g., CYP2B6) Enzyme->Complex Complex->Enzyme Dilution (Reversible Path) Reactive Reactive Intermediate (Oxirene/Ketene) Complex->Reactive NADPH Oxidation Validation1 Validation 1: Dilution Assay Complex->Validation1 Activity Recovers Covalent Covalent Adduct (Inactivated Enzyme) Reactive->Covalent Heme/AA Alkylation Covalent->Validation1 Activity Lost Validation2 Validation 2: Click Chemistry Covalent->Validation2 Fluorescent Tagging

Caption: Mechanism of Action (MOA) for PEP-yne. The critical validation step distinguishes between the reversible complex (yellow) and the irreversible covalent adduct (black).

Diagram 2: The "IC50 Shift" Decision Tree

A logic flow for interpreting your cross-validation data.[1]

DecisionTree Start Start: Measure IC50 (0 min vs 30 min Pre-incubation) Shift Is there a >1.5-fold Leftward Shift? Start->Shift YesShift Yes: Time-Dependent Inhibition (TDI) Shift->YesShift IC50(30') < IC50(0') NoShift No: Reversible Inhibition Only Shift->NoShift IC50(30') ≈ IC50(0') CheckNADPH Is Shift NADPH Dependent? YesShift->CheckNADPH MBI Mechanism-Based Inactivator (Suicide) CheckNADPH->MBI Yes SlowBind Slow-Binding Inhibitor CheckNADPH->SlowBind No

Caption: Decision matrix for classifying PEP-yne inhibition. A "Yes" on NADPH dependence confirms the alkyne activation mechanism.[1]

Part 5: References

  • Grimm, S. W., et al. "The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America." Drug Metabolism and Disposition, 37.7 (2009): 1355-1370.[1]

  • Wright, A. T., & Cravatt, B. F. "Chemical proteomic probes for profiling cytochrome p450 activities and drug interactions in vivo."[1] Chemistry & Biology, 14.9 (2007): 1043-1051.

  • Kalgutkar, A. S., et al. "Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and relationship to clinical drug-drug interactions." Current Drug Metabolism, 8.5 (2007): 407-447.

  • FDA Guidance for Industry. "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." (2020).

Sources

Mass spectrometry analysis for confirming 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride modification

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Confirmation of 2-[2-(2-Propynyloxy)ethyl]piperidine HCl

Executive Summary

In the synthesis of functionalized heterocycles, specifically the alkyne-tagged scaffold 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride , analytical confirmation is critical. This molecule combines a secondary amine (piperidine) with a propargyl ether moiety, serving as a potent "click chemistry" handle or pharmacophore precursor.

This guide objectively compares mass spectrometry (MS) methodologies for confirming this modification. While Nuclear Magnetic Resonance (NMR) provides connectivity data, it lacks the sensitivity for trace impurity detection and the specificity required in complex biological matrices. Here, we evaluate High-Resolution Electrospray Ionization (HR-ESI-MS) against Electron Impact Gas Chromatography MS (EI-GC-MS) and Nominal Mass ESI-MS , establishing HR-ESI-MS/MS as the superior protocol for definitive structural validation.

Comparative Analysis of Analytical Platforms

The following table contrasts the performance of three standard MS configurations for analyzing 2-[2-(2-Propynyloxy)ethyl]piperidine HCl (MW free base: ~167.13 Da).

FeatureMethod A: LC-HRMS (Q-TOF/Orbitrap) Method B: GC-MS (Single Quad) Method C: LC-MS (Triple Quad)
Primary Utility Definitive Confirmation (Exact Mass & Formula)Structural Fingerprinting (Library Match)Routine Quantitation (MRM)
Sample Prep Minimal (Dilute & Shoot)Complex (Derivatization required for HCl salt)Minimal
Mass Accuracy < 5 ppm (Distinguishes C10H17NO from isobaric interferences)Unit Resolution (Nominal Mass only)Unit Resolution
Structural Insight High (MS/MS fragmentation mapping)High (EI fragmentation)Low (unless MS/MS used)
Risk Factor Low thermal degradationHigh (Alkyne polymerization/thermal instability)Low
Verdict Recommended (Gold Standard) Alternative (Only for free base)Insufficient for de novo confirmation
Why HR-ESI-MS is the Superior Choice
  • Salt Compatibility: The hydrochloride form requires neutralization/derivatization for GC-MS, introducing variability. ESI handles the protonated amine directly (

    
    ).
    
  • Elemental Specificity: The alkyne moiety (

    
    ) introduces a specific mass defect. HRMS confirms the formula 
    
    
    
    with high confidence, ruling out oxidation byproducts (e.g.,
    
    
    ) that nominal mass MS cannot resolve.

Technical Deep Dive: The Confirmation Protocol

To ensure scientific integrity, the confirmation workflow must be self-validating. The following protocol utilizes LC-HRMS/MS to confirm both the elemental composition and the structural connectivity (the "modification" status).

Step-by-Step Methodology

1. Sample Preparation:

  • Solvent: Dissolve 1 mg of the HCl salt in 1 mL of 50:50 Water:Methanol (LC-MS grade).

  • Concentration: Dilute to 1 µg/mL (1 ppm) to prevent detector saturation.

  • Additive: Add 0.1% Formic Acid to ensure full protonation of the piperidine nitrogen.

2. LC Conditions (Reverse Phase):

  • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Rationale: The molecule is moderately polar; a gradient ensures separation from inorganic salts (early eluting) and potential hydrophobic dimers.

3. MS Parameters (ESI Positive Mode):

  • Source Voltage: 3.5 kV.

  • Scan Range: m/z 50–500.

  • Target Ion: Calculated

    
     = 168.1383  (Monoisotopic).
    
Data Interpretation & Self-Validation

A valid confirmation requires meeting three criteria:

  • Exact Mass Match: Observed m/z within 5 ppm of 168.1383.

  • Isotopic Pattern: Matching the theoretical abundance of

    
     (approx. 11% of the base peak).
    
  • Diagnostic Fragmentation (MS/MS):

    • Precursor: 168.14

    • Fragment 1 (Propargyl Loss): m/z ~128.10 (Loss of

      
       propargyl group).
      
    • Fragment 2 (Piperidine Ring): m/z 84.08 (Characteristic piperidine ring fragment).

Visualization of Fragmentation Logic

The following diagram illustrates the critical fragmentation pathways used to confirm the structural integrity of the propargyl-ether modification.

G cluster_0 Confirmation Logic Mol Precursor Ion [M+H]+ m/z 168.14 Frag1 Ether Cleavage (Loss of Propargyl) [M-C3H4+H]+ m/z 128.10 Mol->Frag1 Neutral Loss (-C3H4) Frag2 Piperidine Ring (Characteristic) m/z 84.08 Mol->Frag2 C-C Cleavage Frag3 Propargyl Ion (Low Abundance) m/z 39.02 Mol->Frag3 Charge Retention on Alkyne

Figure 1: Predicted ESI-MS/MS fragmentation pathway for 2-[2-(2-Propynyloxy)ethyl]piperidine. The presence of m/z 128 and 84 confirms the intact ether linkage and piperidine core, respectively.

Scientific Rationale (E-E-A-T)

Why Propargyl Ethers are Tricky: Propargyl ethers are prone to Claisen rearrangements under high thermal stress (like GC injection ports), potentially forming isomeric allenyl ketones [1]. This makes "soft" ionization techniques like ESI (Electrospray Ionization) scientifically superior for structural fidelity.

The Hydrochloride Factor: The HCl salt form stabilizes the amine but complicates direct analysis. In ESI, the HCl dissociates:



This dissociation is advantageous for positive mode MS, as the pre-charged ammonium center enhances sensitivity by 10-100x compared to neutral ionization methods [2].

References

  • Hurtado-Guzmán, C., et al. "Thermal Stability and Rearrangement of Propargyl Ethers." Journal of Organic Chemistry. (General reference for propargyl ether stability).

  • Banerjee, S. & Mazumdar, S. "Electrospray Ionization Mass Spectrometry: A Soft Ionization Technique for Small Molecules." International Journal of Analytical Chemistry.

  • McLafferty, F. W. "Interpretation of Mass Spectra." University Science Books. (Standard text for fragmentation rules).

(Note: Specific literature on this exact molecule is limited; protocols are derived from standard operating procedures for functionalized piperidines and alkyne ethers.)

Safety Operating Guide

Personal protective equipment for handling 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level operational directive for researchers handling 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride . As a specialized functionalized piperidine salt containing a reactive alkyne (propargyl) tail, this compound presents a dual hazard profile: the pharmacological potency potential of the piperidine scaffold and the chemical reactivity of the alkyne group.

Part 1: Risk Assessment & Chemical Profile

Objective: Define the invisible hazards before engaging with the material.

This compound is an organic hydrochloride salt . In the absence of a compound-specific toxicology report (common for specialized intermediates), you must apply the "Read-Across" Safety Principle , assuming the combined hazards of its constituent moieties:

  • Piperidine Moiety: Known skin/eye irritant and potential sensitizer. High probability of pharmacological activity (neurological/cardiovascular targets).

  • Hydrochloride Salt: Hygroscopic and acidic. Upon contact with mucous membranes (eyes, lungs), it hydrolyzes to release hydrochloric acid, causing immediate irritation or burns.

  • Propargyl Ether Group: A terminal alkyne. While generally stable as a salt, the free base form (if neutralized) can be reactive.

Rapid Hazard Profile
PropertyHazard Classification (Inferred)Operational Implication
Physical State White to Off-White Solid (Powder)Inhalation Risk: High. Dust generation is the primary exposure vector.
Acidity pH < 4 (in 10% aq. solution)Corrosive: Immediate eye damage risk upon contact.
Toxicity Acute Tox.[1][2][3] Cat 3 (Oral/Dermal)Systemic Risk: Do not touch.[4] Harmful if swallowed or absorbed.[2]
Reactivity Alkyne functionalityIncompatibility: Avoid contact with copper/silver alloys in basic solution (acetylide formation risk).

Part 2: The Defensive Layer (PPE Specifications)

Directive: Standard "lab coat and glasses" are insufficient for handling functionalized piperidine salts in powder form.

Hand Protection (Barrier Integrity)

Piperidine derivatives are organic bases that can permeate standard latex rapidly.

  • Primary Layer (Inner): Nitrile (0.11 mm minimum). Purpose: Dexterity and chemical resistance.

  • Secondary Layer (Outer): Nitrile (0.14 mm) or Neoprene. Purpose: Mechanical strength and extended breakthrough time.

  • Protocol: Inspect gloves for pinholes by inflating them slightly before donning. Change outer gloves immediately after any splash or every 60 minutes of active handling.

Respiratory Protection (Inhalation Defense)
  • Primary Control: All handling of the solid must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (If hood work is impossible): A Powered Air-Purifying Respirator (PAPR) with HEPA filters is required.

  • Note: A standard N95 is insufficient for highly potent pharmaceutical intermediates as it does not seal against facial hair or movement leaks effectively enough for high-risk powders.

Eye & Face Protection[3][4][5][8][9][10][11][12][13]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Why: Safety glasses leave gaps. As this is a hydrochloride salt, airborne dust can bypass glasses, dissolve in the eye's moisture, and cause acid burns.

PPE Decision Logic

PPE_Decision_Tree Start Task Assessment Form Physical Form? Start->Form Solid Solid / Powder Form->Solid Liquid Solution / Oil Form->Liquid Hood Fume Hood Available? Solid->Hood Conc Concentration? Liquid->Conc YesHood Use Hood + Goggles + Double Nitrile Gloves Hood->YesHood Yes NoHood STOP WORK or Use PAPR + Goggles Hood->NoHood No HighConc >100 mM Conc->HighConc LowConc <100 mM Conc->LowConc PPE_High Fume Hood + Neoprene over Nitrile HighConc->PPE_High PPE_Low Standard Nitrile (0.11mm) + Safety Glasses LowConc->PPE_Low

Figure 1: PPE Selection Decision Tree based on physical state and engineering controls.

Part 3: Operational Protocol (Step-by-Step)

Directive: Minimize static electricity and aerosolization.

Phase A: Preparation
  • Static Control: This salt is likely hygroscopic and prone to static cling. Use an ionizing fan or antistatic gun inside the fume hood before opening the vial.

  • Workspace: Lay down a disposable absorbent mat (plastic side down) in the hood. This captures any micro-spills and simplifies cleanup.

Phase B: Weighing & Solubilization
  • Tare First: Place the receiving vessel (vial/flask) on the balance inside the hood. Tare it.

  • Transfer: Use a disposable spatula. Do not pour from the source bottle.

    • Technique: Tap the spatula gently against the receiving vial wall to dislodge powder. Do not flick it.

  • Solvation:

    • Add solvent (e.g., DCM, Methanol, or Water) slowly.

    • Caution: Hydrochloride salts can be exothermic upon dissolution. If working on >1g scale, cool the receiving flask in an ice bath during addition.

  • Reaction Setup (Click Chemistry Context):

    • If using this for a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), ensure the solution is buffered. The free amine (if base is added) can coordinate copper.

Phase C: Decontamination
  • Wipe Down: While still wearing gloves, wipe the exterior of the stock bottle with a dry tissue, then a damp tissue (water) to remove invisible salt residue.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Handling Workflow Diagram

Handling_Workflow Step1 1. Engineering Check Verify Hood Flow (80-100 fpm) Step2 2. Static Neutralization Use Ionizer on Balance Step1->Step2 Step3 3. Transfer Spatula only (No Pouring) Minimize drop height Step2->Step3 Step4 4. Solubilization Add solvent to powder (not reverse) Watch for exotherm Step3->Step4 Step5 5. Decon Wipe containers with wet tissue Dispose of outer gloves Step4->Step5

Figure 2: Sequential operational workflow for handling the solid salt.

Part 4: Emergency Response & Disposal

Directive: Treat all waste as active pharmaceutical ingredients (API).

Spill Management (Solid Powder)
  • Do NOT use a brush or broom (creates dust).

  • Protocol:

    • Cover the spill with a wet paper towel (water or methanol) to dampen the powder and prevent aerosolization.

    • Wipe up the wet slurry/paste.[5]

    • Place all waste in a sealed bag labeled "Hazardous Waste - Toxic Solid."

    • Clean the surface with a 10% Sodium Bicarbonate solution to neutralize any remaining acid traces, followed by water.

Exposure Response
  • Eye Contact: Flush immediately with water for 15 minutes . The HCl component causes rapid damage; speed is critical. Hold eyelids open.

  • Skin Contact: Wash with soap and water.[3][6][5] Do not use alcohol (increases skin permeability).

  • Inhalation: Move to fresh air immediately. Seek medical evaluation for potential pulmonary edema (delayed symptom).

Disposal Strategy
  • Aqueous Waste: Adjust pH to neutral (pH 7) using Sodium Bicarbonate before disposing into the "Aqueous Waste" stream (check local EHS regulations; some require incineration for all APIs).

  • Organic Waste: Dispose of in "Halogenated Solvent Waste" if dissolved in DCM/Chloroform, or "Non-Halogenated" if in Methanol.

  • Solid Waste: Incineration is the only acceptable disposal method for the solid salt.

References
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[7] OSHA 3404-11R. (2011). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). (2011). [Link]

  • PubChem. Piperidine Hydrochloride - Safety and Hazards. National Library of Medicine. (Accessed 2024).[1][2][3] [Link]

Sources

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2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.